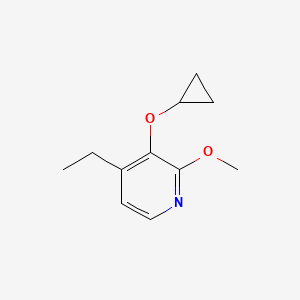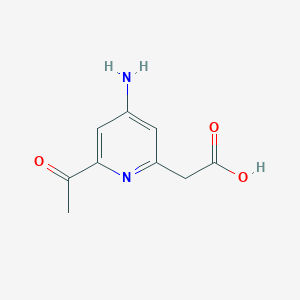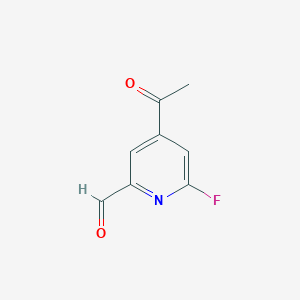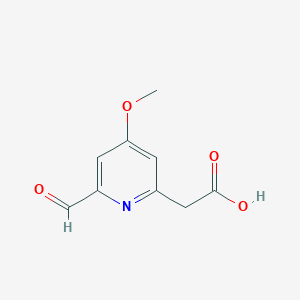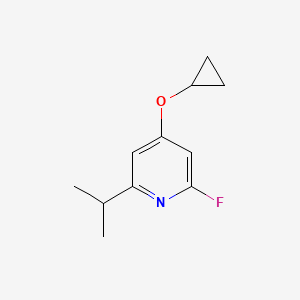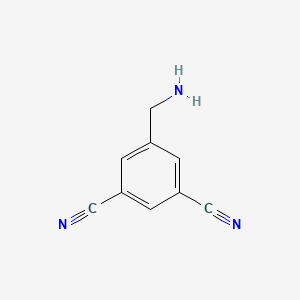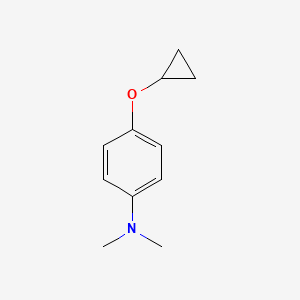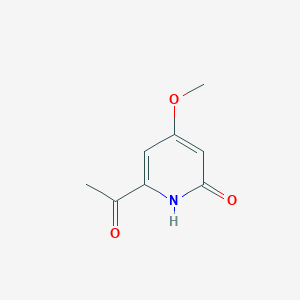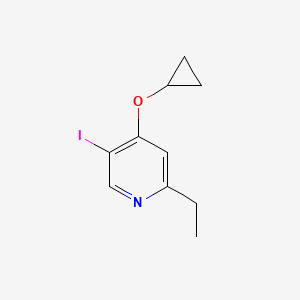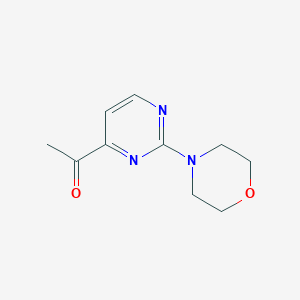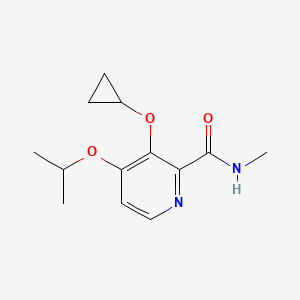
3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of picolinamide, characterized by the presence of cyclopropoxy and isopropoxy groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopropoxy-4-isopropoxy-pyridine and N-methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to meet the stringent quality standards required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-4-isopropyl-N-methylpicolinamide: This compound is structurally similar but differs in the substitution pattern on the pyridine ring.
N-Methylpicolinamide-4-thiol Derivatives: These derivatives have shown potential antitumor activities and are studied for their interactions with kinases.
Uniqueness
3-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide stands out due to its unique combination of cyclopropoxy and isopropoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-4-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-10-6-7-15-11(13(16)14-3)12(10)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
FWPMQDOJLQRBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=NC=C1)C(=O)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
